3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide
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Overview
Description
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide is a complex organic compound that features a fluorophenoxy group, a phenyl group, and a methylsulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The final step involves coupling the intermediate with the appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfonamido group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A simpler compound with a fluorine atom attached to a phenol ring.
3-(4-Fluorophenyl)propionic acid: Contains a fluorophenyl group and a propionic acid moiety.
Uniqueness
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[3-(methanesulfonamido)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-30(27,28)25-19-6-3-5-18(15-19)24-22(26)13-8-16-4-2-7-21(14-16)29-20-11-9-17(23)10-12-20/h2-7,9-12,14-15,25H,8,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFDLZPTCKKOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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